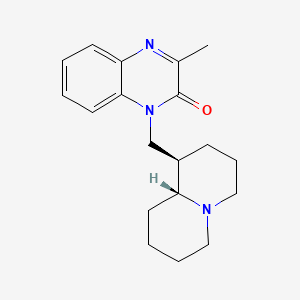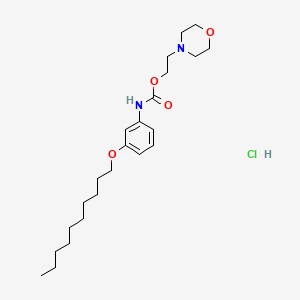
2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride is a chemical compound with the molecular formula C23H38N2O4·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of carbamic acid and contains a morpholine ring, which is a common structural motif in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride typically involves the reaction of 3-(decyloxy)phenyl isocyanate with 2-(4-morpholino)ethanol in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reaction and purification.
Analyse Des Réactions Chimiques
Types of Reactions
2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride involves its ability to scavenge free radicals. This compound can undergo hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SETPT) mechanisms to neutralize reactive oxygen species (ROS) such as hydroxyl radicals (HO•) and hydroperoxyl radicals (HOO•) . These actions help reduce oxidative stress and protect cells from damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Morpholinopropyl phenyl carbamate: Similar structure but with a propyl chain instead of an ethyl chain.
2-(4-Morpholinyl)ethyl [3-(decyloxy)phenyl]carbamate: Similar structure but without the hydrochloride salt.
Uniqueness
2-Morpholinoethyl (3-(decyloxy)phenyl)carbamate monohydrochloride is unique due to its specific combination of a morpholine ring and a decyloxyphenyl group, which imparts distinct chemical and biological properties. Its ability to act as an antioxidant and its potential therapeutic applications make it a compound of interest in various research fields .
Propriétés
Numéro CAS |
112923-10-1 |
|---|---|
Formule moléculaire |
C23H39ClN2O4 |
Poids moléculaire |
443.0 g/mol |
Nom IUPAC |
2-morpholin-4-ylethyl N-(3-decoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C23H38N2O4.ClH/c1-2-3-4-5-6-7-8-9-16-28-22-12-10-11-21(20-22)24-23(26)29-19-15-25-13-17-27-18-14-25;/h10-12,20H,2-9,13-19H2,1H3,(H,24,26);1H |
Clé InChI |
FZWGCQUDVZUFIB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCOCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




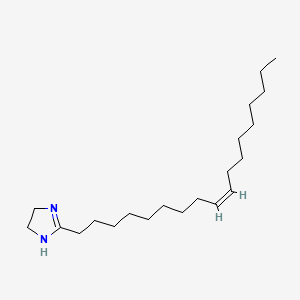

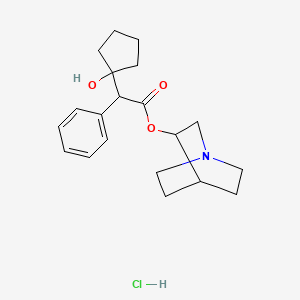
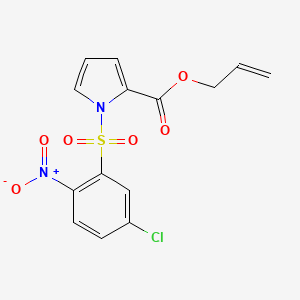

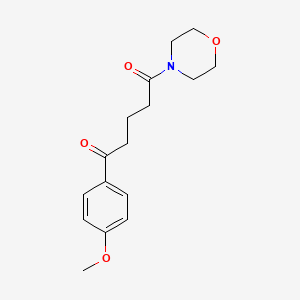
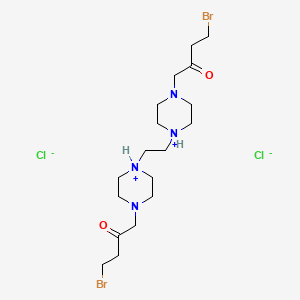
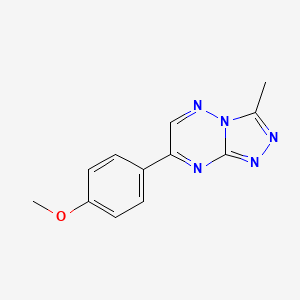
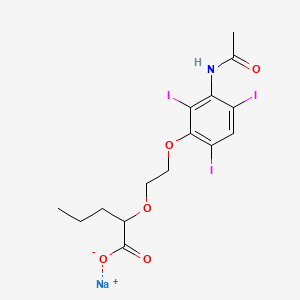
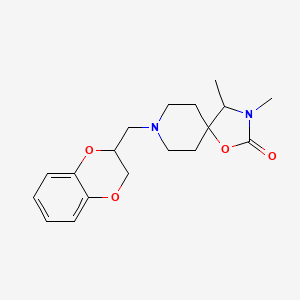
![9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12734051.png)
